2-Methoxy-5-(trifluoromethoxy)benzoyl chloride chemical structure and formula
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride chemical structure and formula
Content Type: Technical Monograph / Synthetic Guide Subject: Chemical Structure, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 191604-91-8
Executive Summary
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a specialized electrophilic building block used extensively in the synthesis of pharmaceutical agents. Characterized by the presence of an ortho-methoxy group and a meta-trifluoromethoxy moiety relative to the carbonyl, this compound offers a unique combination of steric protection and lipophilic modulation.
In drug discovery, the trifluoromethoxy (-OCF
Chemical Identity & Structural Analysis
Physiochemical Profile
| Property | Data |
| IUPAC Name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride |
| CAS Number | 191604-91-8 |
| Molecular Formula | C |
| Molecular Weight | 254.59 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |
| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl |
Electronic & Steric Features
-
Electronic Effects: The -OCF
group at the 5-position exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic attack but increasing the electrophilicity of the carbonyl carbon. However, the oxygen atom of the -OCF group also possesses weak resonance donating ability (+R), though the -I effect dominates. -
The Ortho-Methoxy Effect: The methoxy group at the 2-position provides steric bulk near the reaction center. While it donates electron density via resonance (+R) to the carbonyl, reducing its electrophilicity slightly compared to a naked benzoyl chloride, it also prevents coplanarity in certain transition states, influencing the stereoselectivity of downstream nucleophilic substitutions.
Synthesis & Preparation Protocols
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is most reliably achieved via the activation of its corresponding carboxylic acid, 2-methoxy-5-(trifluoromethoxy)benzoic acid . Two primary protocols are recommended based on scale and purity requirements.
Reaction Mechanism & Pathway
The conversion utilizes a nucleophilic acyl substitution mechanism facilitated by a Vilsmeier-Haack-type intermediate when Dimethylformamide (DMF) is used as a catalyst.
Figure 1: Catalytic cycle for the chlorination of the benzoic acid precursor using Oxalyl Chloride and DMF.
Protocol A: High-Purity Synthesis (Oxalyl Chloride Method)
Recommended for medicinal chemistry (mg to g scale) to avoid sulfur contamination.
Reagents:
-
Precursor: 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Suspend the benzoic acid precursor in anhydrous DCM (0.2 M concentration).
-
Activation: Add catalytic DMF (1-2 drops). Note: DMF is critical for forming the reactive chloroiminium species.
-
Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe.
-
Observation: Vigorous gas evolution (CO, CO
) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH for visualization).
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Purification: The residue is typically used directly in the next step without chromatography due to hydrolytic instability.
Protocol B: Scale-Up Synthesis (Thionyl Chloride Method)
Recommended for multi-gram to kilogram scale.
Reagents:
Methodology:
-
Dissolve the acid in Toluene or use neat SOCl
. -
Heat to reflux (75–80°C) for 3–6 hours.
-
Distill off excess SOCl
under vacuum. -
Azeotrope with toluene twice to remove residual traces of acid gases.
Reactivity & Medicinal Chemistry Applications[6][7]
The Trifluoromethoxy Advantage
In drug design, the -OCF
-
Lipophilicity: Increases LogP by ~1.04, enhancing Blood-Brain Barrier (BBB) penetration.
-
Metabolic Stability: Blocks metabolic oxidation at the ring position.
Functionalization Workflow
The acid chloride serves as a "linchpin" intermediate for generating diverse pharmacophores.
Figure 2: Divergent synthesis pathways from the acid chloride intermediate.
Critical Reaction: Amide Coupling
The most common application is the formation of benzamides. Due to the 2-methoxy group, the carbonyl carbon is sterically crowded.
-
Optimization: Use less sterically hindered bases (e.g., Pyridine) rather than bulky amines if the nucleophile is also hindered.
-
Schotten-Baumann Conditions: Biphasic systems (DCM/Aq. NaHCO
) work well for unhindered amines, effectively scavenging the HCl byproduct.
Handling, Safety & Storage
Hazard Identification
-
Corrosive (GHS05): Causes severe skin burns and eye damage.
-
Water Reactive: Hydrolyzes rapidly to release HCl gas and the parent benzoic acid.
-
Lachrymator: Vapors are irritating to the respiratory tract.
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerated) is recommended to prevent slow decomposition.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas (corrosion risk).
Spillage & Neutralization
In case of a spill, do not add water directly. Cover with dry lime, sand, or soda ash. Neutralize carefully with a dilute base (sodium bicarbonate solution) only after the bulk liquid has been absorbed.
References
-
CymitQuimica. Product Data: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS 191604-91-8). Retrieved from
-
National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules (MDPI). Retrieved from
-
BenchChem. Synthesis of 2-Methyl-3-methoxybenzoyl chloride (General Acid Chloride Protocols). Retrieved from
-
Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using Oxalyl Chloride.[2] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Fluorinated Benzoyl Chlorides. Retrieved from
